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Introduction

Nitinol, a nearly equiatomic nickel-titanium (NiTi) alloy, is a critical material in the medical
device industry due to its unique superelasticity and shape memory properties. The
manufacturing of complex nitinol components often necessitates joining, with laser welding
emerging as a preferred technique due to its precision, minimal heat input, and the ability to
create clean, high-strength joints.[1][2] HoweVer, the unique metallurgy of nitinol presents
challenges, including the formation of brittle intermetallic compounds and the potential for
altering its desirable thermo-mechanical properties.[3][4]

These application notes provide a comprehensive overview of laser welding techniques for
nitinol components, including detailed experimental protocols and a summary of key welding
parameters and their impact on weld quality.

Key Considerations in Laser Welding of Nitinol
Successful laser welding of nitinol hinges on several critical factors:

e Heat Input: Minimizing heat input is crucial to reduce the size of the heat-affected zone
(HAZ) and prevent the formation of brittle intermetallic phases such as Ti2Ni.[3][5]
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o Cooling Rate: Controlled cooling is necessary to avoid microfractures. Pulsed wave (PW)
lasers, for instance, allow for waveform shaping to slow the cooling process.[1][3]

» Shielding Gas: An inert shielding gas, typically argon, is essential to prevent oxidation and
contamination of the molten weld pool.[1][6] A flow rate 2-3 times that used for steel is often
recommended.[1]

o Surface Preparation: The surface of the nitinol components must be meticulously cleaned to
remove any oxides and contaminants prior to welding. Electropolishing is the ideal
preparation method.[1][4]

Laser Welding Techniques

Both pulsed and continuous wave (CW) lasers are employed for welding nitinol, with the choice
depending on the specific application.

e Pulsed Wave (PW) Lasers (e.g., Nd:YAG): These are well-suited for spot welding and
creating precise joints with controlled cooling rates to minimize microfractures.[1][3]

o Continuous Wave (CW) Lasers (e.g., Fiber Lasers): CW lasers provide a consistent energy
input, resulting in hermetically sealed welds with a small heat-affected zone.[3]

Quantitative Data on Laser Welding Parameters and
Weld Properties

The following tables summarize quantitative data from various studies on laser welding of
nitinol. It is important to note that a direct comparison between studies can be challenging due
to variations in base material properties, experimental setup, and measurement techniques.

Table 1: Pulsed Laser Welding Parameters and Mechanical Properties of Nitinol Welds
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Protocol 1: Pre-Weld Surface Preparation of Nitinol
Components

¢ Mechanical Cleaning (if necessary): For surfaces with significant oxide layers, gently brush
the area to be welded with a fine stainless steel wire brush until a satin finish is achieved.

¢ Solvent Cleaning: Thoroughly clean the surfaces with acetone or isopropyl alcohol using a
lint-free cloth to remove any grease, oils, or other organic contaminants.

e Electropolishing (Recommended):
o Prepare an appropriate electrolyte solution (specific to nitinol).
o Use the nitinol component as the anode and a suitable cathode material.

o Apply the recommended voltage and current density for a specified time to remove a thin
layer of surface material, resulting in a smooth and clean surface.

» Final Rinse and Dry: Rinse the components with deionized water and dry them thoroughly,
preferably in an inert gas environment.

o Storage: Store the cleaned components in an oxygen-free environment until welding to
prevent re-oxidation.[1]

Protocol 2: Laser Welding of Nitinol Wires (Overlap
Configuration)

o Material: 0.44 mm superelastic nitinol wires.[2]

o Fixture: Secure two 50 mm lengths of nitinol wire parallel to each other with a 10 mm overlap
on an x-y manipulator.[2]

o Laser System: Utilize a quasi-continuous wave (QCW) fiber laser operating in continuous
mode.

» Shielding: Provide argon shielding to the weld zone to prevent oxidation.[2]

e Focusing: Focus the laser beam between the overlapped wires.
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e Welding: Perform a seam weld along the length of the overlap.

e Post-Weld Cooling: Continue the flow of shielding gas until the welded area has cooled and
is no longer glowing to prevent post-weld oxidation.[1]

Protocol 3: Post-Weld Characterization

A. Metallographic Analysis

e Sectioning: Cut a cross-section of the welded joint using a low-speed diamond saw with
coolant to minimize deformation.

e Mounting: Mount the sectioned sample in a suitable epoxy resin.
e Grinding and Polishing:
o Grind the sample with successively finer silicon carbide papers.
o Polish the sample with diamond suspensions of decreasing particle size.

o Final polishing can be done with a chemo-mechanical polish using a colloidal silica
suspension to remove any remaining surface deformation.[8]

o Etching: Etch the polished surface with a suitable etchant (e.g., Kroll's reagent) to reveal the
microstructure of the weld nugget, HAZ, and base material.

» Microscopy: Examine the microstructure using optical microscopy and scanning electron
microscopy (SEM) to identify phases, grain structure, and any defects.

B. Microhardness Testing
o Sample Preparation: Use the metallographically prepared cross-section of the weld.

o Testing: Perform Vickers microhardness tests across the weld joint, including the base
material, HAZ, and the fusion zone, using a low load to create indentations.

e Analysis: Plot the microhardness profile across the weld to evaluate the hardness variations
in the different zones.[2][5]
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C. Tensile Testing

o Sample Preparation: Prepare tensile test specimens from the welded nitinol components
according to relevant standards (e.g., ASTM F2516).

e Testing Machine: Use a universal testing machine equipped with appropriate grips for the
sample geometry.

e Procedure:
o Mount the specimen in the grips.
o Apply a uniaxial tensile load at a constant cross-head speed (e.g., 0.5 mm/min).[2]
o Record the load and displacement until the specimen fractures.

o Analysis: From the stress-strain curve, determine the ultimate tensile strength (UTS),
elongation at break, and observe the superelastic behavior.[2][9]

Post-Weld Heat Treatment (PWHT)

Post-weld heat treatment can be employed to modify the microstructure and improve the
mechanical properties of the welded joint.[6] A common approach involves annealing the
welded component at temperatures between 400°C and 550°C.[10] The specific temperature
and duration will depend on the desired final properties. For example, a PWHT protocol could
involve heating in a vacuum or inert gas furnace to a specific temperature, holding for a set
time, and then quenching in water or cooling in the furnace.[11] Another approach is to use the
laser to pass over the weld seam a second time at a lower power to anneal the joint.[6]

Visualizations
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Caption: Experimental workflow for laser welding of nitinol components.
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Caption: Influence of key laser parameters on nitinol weld quality.
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Caption: Decision pathway for nitinol laser welding process selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.kelloggsresearchlabs.com/2020/06/05/welding-nitinol/
https://discovery.ucl.ac.uk/id/eprint/1517871/1/ICBES2016.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095232/
https://www.hznitinol.com/knowledge/can-nitinol-wire-be-welded-
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478209/
https://www.researchgate.net/publication/335142567_Post_Weld_Heat_Treatment_of_NiTinol_Shape_Memory_Alloy_Using_Laser_Power_Source
https://www.researchgate.net/publication/331680299_Welding_of_nitinol_by_selected_technologies
https://www.buehler.com/assets/solutions/technotes/Medical-Components-sample-preparation-TechNote.pdf
https://www.mdpi.com/1996-1944/16/7/2543
https://www.mdpi.com/1996-1944/16/7/2543
http://faq.customtacticals.com/datasheets/nitinol.pdf
https://www.semanticscholar.org/paper/A-comparison-of-the-effect-of-different-heat-on-Kannan-Pegada/df0189f044fb93ec6e2f2378c9192e5cd7b36a0c
https://www.semanticscholar.org/paper/A-comparison-of-the-effect-of-different-heat-on-Kannan-Pegada/df0189f044fb93ec6e2f2378c9192e5cd7b36a0c
https://www.benchchem.com/product/b1254497#laser-welding-techniques-for-nitinol-components
https://www.benchchem.com/product/b1254497#laser-welding-techniques-for-nitinol-components
https://www.benchchem.com/product/b1254497#laser-welding-techniques-for-nitinol-components
https://www.benchchem.com/product/b1254497#laser-welding-techniques-for-nitinol-components
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1254497?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

